
2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL
説明
The compound 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol is a nitro derivative of a naphthalene-based molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar naphthalene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves nitration reactions, as seen in the studies of nitro- and polynitro- derivatives of 2-(2,4,6-trinitrophenyl)naphthalene and 1-methyl-4-(2,4,6-trinitrophenyl)naphthalene . These processes typically use a combination of nitration and Ullmann reactions, starting from bromonaphthalenes. The synthesis of 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol could potentially follow a similar pathway, starting with the appropriate methyl-naphthalene precursor and introducing the nitro group at the desired position.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the dihedral angle between the naphthalene unit and substituent groups. For instance, in the compound 1-(2-Isopropyl-4,7-dimethyl-3-nitronaphthalen-1-yl)ethanone, the nitro and acetyl groups are almost normal to the naphthalene unit . This suggests that in 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol, the nitro group would also likely be positioned at an angle nearly perpendicular to the plane of the naphthalene ring, affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, including further nitration and reactions with other organic compounds. For example, the reaction between 2-naphthaldehyde and a triazole derivative yielded a new compound with a defined structure . This indicates that 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol could also participate in similar reactions, potentially leading to the formation of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as solubility, magnetic susceptibility, and thermal stability, are crucial for their practical applications. The synthesis and characterization of metal complexes with naphthalene-based ligands, such as 1-(4-nitrophenyl)imino]methyl)naphthalen-2-ol, provide insights into these properties . The nitration of naphthalene and its derivatives has been shown to significantly affect the physical properties, such as the isomer ratio of nitro derivatives . These findings suggest that the physical and chemical properties of 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol would be influenced by the presence and position of the nitro group and the methyl group on the naphthalene ring.
科学的研究の応用
Fluorescent Chemosensor Development
A Schiff base system with two naphthalene groups, similar in structure to 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL, has been developed as a fluorescent chemodosimeter for Zn2+ ion detection. This compound demonstrates high selectivity and sensitivity for Zn2+ over other metal ions, functioning as an AND logic gate at the molecular level with applications in molecular electronics (Azadbakht & Keypour, 2012).
Organocatalysis
Derivatives of naphthalen-2-ol, which is structurally related to the compound , have been used as organocatalysts for asymmetric Michael addition reactions. This indicates potential applications of 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL in organic synthesis and catalysis (Yan-fang, 2008).
Catalysis in Chemical Reactions
Naphthalene-catalyzed sodium reactions to produce compounds like 2-Methyl-1-phenylpropan-1-ol suggest potential catalytic applications for similar compounds in various chemical syntheses (Ancker & Hodgson, 1999).
Synthesis of Organic Light Emitting Diodes (OLEDs)
Organotin compounds derived from Schiff bases, structurally akin to 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL, have been synthesized and characterized for use in OLEDs. These compounds offer potential in the development of electronic and photonic devices (García-López et al., 2014).
Metal Complex Formation
The compound can be potentially used in the formation of metal complexes with various metals, as indicated by similar naphthalene derivatives. This has implications in materials science and coordination chemistry (Al-Daffaay, 2022).
Molecular Docking Studies
Molecular docking studies of compounds structurally related to 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL suggest potential applications in drug discovery and biochemical research, particularly in the context of antimicrobial activity (Rajamani et al., 2019).
特性
IUPAC Name |
2-methyl-1-naphthalen-2-yl-2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,15(17)18)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVJZNIJBQEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC2=CC=CC=C2C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505322 | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL | |
CAS RN |
77740-81-9 | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


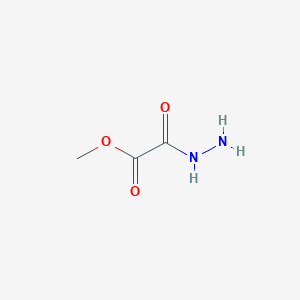
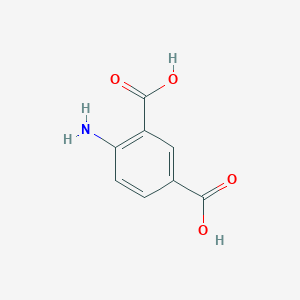

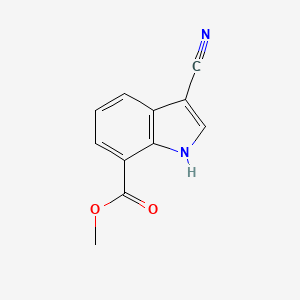
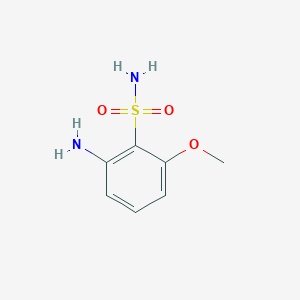
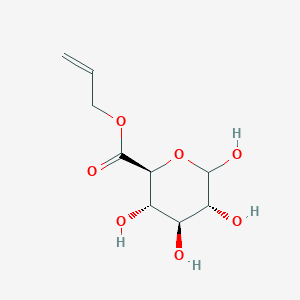
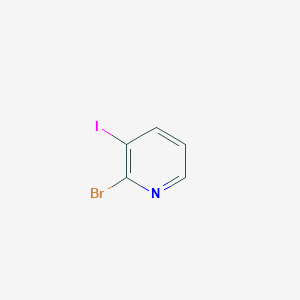

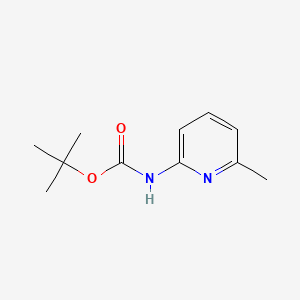
![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

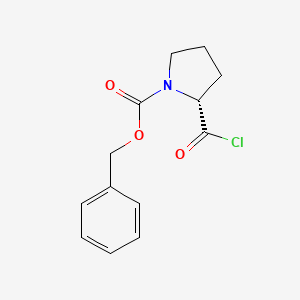
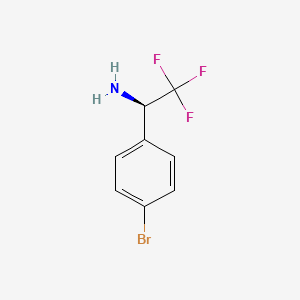
![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)